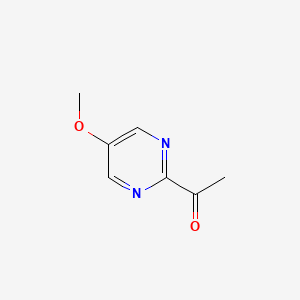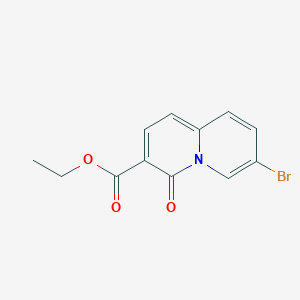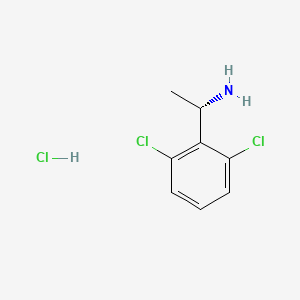
3-((1,1-Diethylprop-2-ynyl)amino)-2-((2-chlorophenyl)sulfonyl)prop-2-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((1,1-Diethylprop-2-ynyl)amino)-2-((2-chlorophenyl)sulfonyl)prop-2-enenitrile, otherwise known as 3-DCPE, is a novel small molecule that has recently been studied in the scientific research community. This compound has been found to have a variety of potential applications, such as in drug development, organic synthesis, and as a reagent for various analytical techniques. The aim of
Mecanismo De Acción
The mechanism of action of 3-DCPE is not yet fully understood. However, it is believed to act as an inhibitor of the enzyme PI3K. This enzyme is involved in the signal transduction pathways that regulate cell growth and survival. Inhibition of PI3K has been found to have anti-cancer effects, and 3-DCPE has been studied as a potential drug candidate for the treatment of various types of cancer.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-DCPE are not yet fully understood. However, it has been found to be a potent inhibitor of the enzyme PI3K. Inhibition of PI3K has been found to have anti-cancer effects, and 3-DCPE has been studied as a potential drug candidate for the treatment of various types of cancer. In addition, 3-DCPE has also been studied for its potential applications in organic synthesis and as a reagent for various analytical techniques.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-DCPE in laboratory experiments include its high solubility in organic solvents, its low cost, and its stability in aqueous solutions. In addition, 3-DCPE has been found to be a potent inhibitor of the enzyme PI3K, which makes it a useful tool for studying the effects of PI3K inhibition on cell growth and survival. However, there are some limitations to using 3-DCPE in laboratory experiments. For example, the exact mechanism of action of 3-DCPE is still not fully understood, and further research is needed to elucidate this. In addition, 3-DCPE has been found to be toxic to cells at high concentrations, and care should be taken when using this compound in laboratory experiments.
Direcciones Futuras
The potential future directions for 3-DCPE include further research into its mechanism of action, as well as its potential applications in drug development and organic synthesis. Additionally, further research could be conducted into the biochemical and physiological effects of 3-DCPE, as well as its advantages and limitations for laboratory experiments. Finally, 3-DCPE could be studied for its potential applications in other areas, such as analytical techniques and drug delivery systems.
Métodos De Síntesis
3-DCPE can be synthesized using a two-step synthesis process. The first step involves the formation of a sulfonamide from 2-chlorophenylsulfonyl chloride and 1,1-diethylprop-2-ynyl amine. This reaction is carried out in the presence of an acid catalyst, such as p-toluenesulfonic acid, and is followed by an aqueous workup. The second step involves the formation of 3-DCPE from the sulfonamide and ethyl prop-2-enenitrile, which is carried out in the presence of a base catalyst, such as sodium hydroxide. The reaction is then quenched with aqueous acid and the product is purified by column chromatography.
Aplicaciones Científicas De Investigación
3-DCPE has been studied for its potential applications in drug development. It has been found to be a potent inhibitor of the enzyme phosphatidylinositol-3-kinase (PI3K). This enzyme is involved in signal transduction pathways that regulate cell growth and survival. Inhibition of PI3K has been found to have anti-cancer effects, and 3-DCPE has been studied as a potential drug candidate for the treatment of various types of cancer. In addition, 3-DCPE has also been studied for its potential applications in organic synthesis and as a reagent for various analytical techniques.
Propiedades
IUPAC Name |
(E)-2-(2-chlorophenyl)sulfonyl-3-(3-ethylpent-1-yn-3-ylamino)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2S/c1-4-16(5-2,6-3)19-12-13(11-18)22(20,21)15-10-8-7-9-14(15)17/h1,7-10,12,19H,5-6H2,2-3H3/b13-12+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOXXBNPHJVTCBE-OUKQBFOZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C#C)NC=C(C#N)S(=O)(=O)C1=CC=CC=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC)(C#C)N/C=C(\C#N)/S(=O)(=O)C1=CC=CC=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((1,1-Diethylprop-2-ynyl)amino)-2-((2-chlorophenyl)sulfonyl)prop-2-enenitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





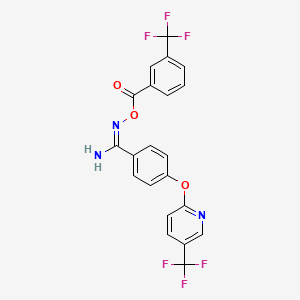
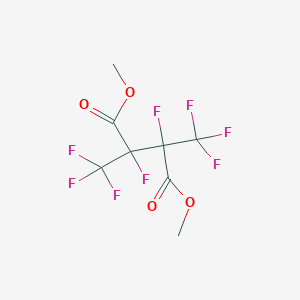
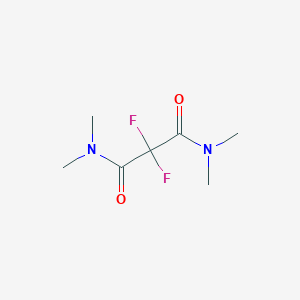
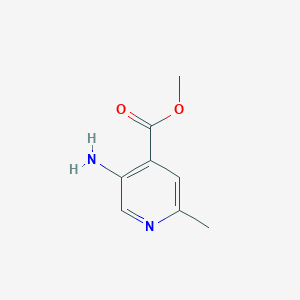

aminophenylboronic acid](/img/structure/B6324571.png)
